molecular formula C5H3BrFNO2 B13503547 6-Bromo-5-fluoropyridine-3,4-diol

6-Bromo-5-fluoropyridine-3,4-diol

Cat. No.: B13503547
M. Wt: 207.98 g/mol
InChI Key: AXNLVAVCSOFQTC-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoropyridine-3,4-diol is a chemical compound with the molecular formula C5H3BrFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with two hydroxyl groups at positions 3 and 4. The compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoropyridine-3,4-diol typically involves the bromination and fluorination of pyridine derivatives. One common method is the bromination of 5-fluoropyridine-3,4-diol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoropyridine-3,4-diol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include carbonyl compounds such as ketones or aldehydes.

    Reduction Reactions: Products include amines or alcohols.

Scientific Research Applications

6-Bromo-5-fluoropyridine-3,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoropyridine-3,4-diol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl groups can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-fluoropyridine-3,4-diol
  • 6-Bromo-2-fluoropyridine-3,4-diol
  • 2-Bromo-5-fluoropyridine

Uniqueness

6-Bromo-5-fluoropyridine-3,4-diol is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, along with the presence of two hydroxyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H3BrFNO2

Molecular Weight

207.98 g/mol

IUPAC Name

2-bromo-3-fluoro-5-hydroxy-1H-pyridin-4-one

InChI

InChI=1S/C5H3BrFNO2/c6-5-3(7)4(10)2(9)1-8-5/h1,9H,(H,8,10)

InChI Key

AXNLVAVCSOFQTC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=C(N1)Br)F)O

Origin of Product

United States

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